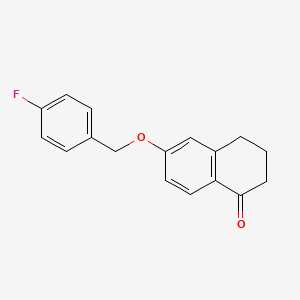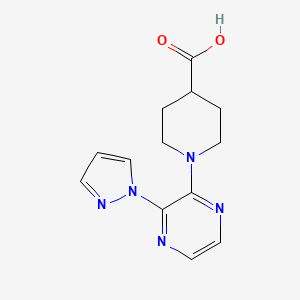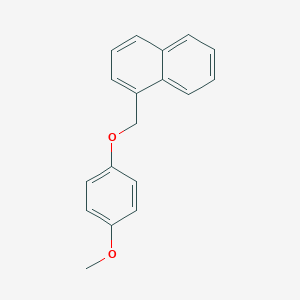
1-((4-Methoxyphenoxy)methyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Methoxyphenoxy)methyl)naphthalene is an organic compound with the molecular formula C18H16O2 This compound is characterized by a naphthalene ring system substituted with a methoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxyphenoxy)methyl)naphthalene typically involves the reaction of naphthalene derivatives with 4-methoxyphenol. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-((4-Methoxyphenoxy)methyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions are common, where the naphthalene ring can be further functionalized using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
科学的研究の応用
1-((4-Methoxyphenoxy)methyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-((4-Methoxyphenoxy)methyl)naphthalene involves its interaction with various molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to specific proteins and enzymes. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
1-Methylnaphthalene: An isomeric compound with a similar naphthalene ring structure but different substituents.
2-Methylnaphthalene: Another isomer with the methyl group positioned differently on the naphthalene ring.
Naphthoquinones: Compounds derived from the oxidation of naphthalene, exhibiting different chemical and biological properties.
Uniqueness: 1-((4-Methoxyphenoxy)methyl)naphthalene is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical reactivity and potential biological activities compared to other naphthalene derivatives.
特性
分子式 |
C18H16O2 |
|---|---|
分子量 |
264.3 g/mol |
IUPAC名 |
1-[(4-methoxyphenoxy)methyl]naphthalene |
InChI |
InChI=1S/C18H16O2/c1-19-16-9-11-17(12-10-16)20-13-15-7-4-6-14-5-2-3-8-18(14)15/h2-12H,13H2,1H3 |
InChIキー |
LBCUADAZARABIP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)
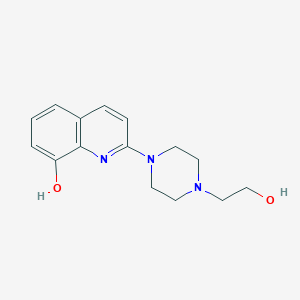
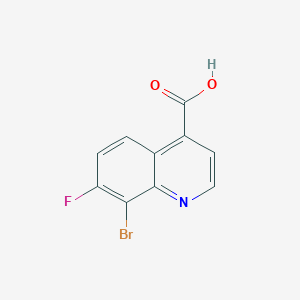

![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)

